Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers)
Brand Name: Vulcanchem
CAS No.: 2285-53-2
VCID: VC0193507
InChI: InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1
SMILES:
Molecular Formula: C20H25FO3
Molecular Weight: 332.4 g/mol

Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers)

CAS No.: 2285-53-2

Cat. No.: VC0193507

Molecular Formula: C20H25FO3

Molecular Weight: 332.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) - 2285-53-2

Specification

CAS No. 2285-53-2
Molecular Formula C20H25FO3
Molecular Weight 332.4 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1
Standard InChI Key IZLVPOBNINIXJM-XGAKKJKMSA-N
Isomeric SMILES CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C

Introduction

Chemical Identity and Properties

Structural Characterization

Dexamethasone-17-ketone exists as a mixture of 16-alpha and 16-beta methyl diastereomers, making it a compound with distinct stereochemical properties. The compound's basic structure is derived from the steroid backbone with specific functional groups and stereochemical configurations. Its IUPAC name is (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione, reflecting its complex stereochemistry and functional group arrangement. The compound contains a cyclopentanophenanthrene skeleton with a fluorine atom at position 9, a hydroxyl group at position 11, and ketone groups at positions 3 and 17. The mixture of diastereomers refers specifically to the different spatial orientations of the methyl group at position 16, which can be either in the alpha or beta configuration.

The structural characterization of this compound is typically performed using multiple complementary analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule . Mass spectrometry is also commonly employed to confirm the molecular weight and fragmentation pattern characteristic of this compound .

Physical and Chemical Properties

Dexamethasone-17-ketone possesses distinct physical and chemical properties that are important for its identification, quantification, and application in pharmaceutical research. The compound is defined by the following key parameters:

PropertyValueReference
CAS Number2285-53-2
Molecular FormulaC20H25FO3
Molecular Weight332.4 g/mol
Standard InChIKeyIZLVPOBNINIXJM-XGAKKJKMSA-N
Physical StateSolid
Purity (Typical)> 95%

The compound's chemical reactivity is primarily influenced by the presence of the ketone groups at positions 3 and 17, as well as the hydroxyl group at position 11. The fluorine atom at position 9 contributes to the compound's metabolic stability, which is a characteristic feature of many fluorinated steroids developed for pharmaceutical applications. Understanding these physical and chemical properties is essential for designing appropriate analytical methods for detection, quantification, and characterization of this compound in various pharmaceutical formulations and studies.

Analytical Methods for Detection and Quantification

Spectroscopic Methods

Spectroscopic methods provide complementary information to chromatographic techniques and are essential for structural confirmation and characterization of Dexamethasone-17-ketone. Several spectroscopic approaches are routinely employed:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, provides detailed information about the hydrogen environments within the molecule and is crucial for distinguishing between the 16-alpha and 16-beta methyl diastereomers . The differentiation between these diastereomers is based on the distinct chemical shifts and coupling patterns observed for the methyl group at position 16 and the neighboring protons .

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the detection and identification of Dexamethasone-17-ketone . The fragmentation pattern observed in mass spectrometry provides a characteristic fingerprint that can be used for unambiguous identification of this compound even in complex mixtures .

Fourier Transform Infrared Spectroscopy (FT-IR) is another valuable technique that provides information about the functional groups present in the compound, particularly the characteristic absorption bands associated with the ketone groups at positions 3 and 17 .

For comprehensive structural elucidation, advanced NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may also be employed to establish the complete structural assignments and confirm the stereochemical configuration at position 16 .

Role in Pharmaceutical Research

Applications in Quality Control

Research Findings and Applications

Degradation Pathways and Stability Studies

Research on Dexamethasone-17-ketone has provided valuable insights into the degradation pathways and stability profile of dexamethasone . Studies have shown that the formation of this ketone impurity can be accelerated under specific conditions, including exposure to heat, light, oxidative environments, and gamma radiation . These findings have practical implications for the formulation design, packaging selection, and storage recommendations for dexamethasone products.

The presence of this ketone impurity has been specifically examined in various pharmaceutical dosage forms, including tablets, injections, and ophthalmic preparations . Different formulation excipients and manufacturing processes can influence the rate and extent of ketone formation, highlighting the importance of formulation-specific stability assessments .

Understanding the kinetics of ketone formation provides a scientific basis for establishing appropriate shelf-life periods and storage conditions for dexamethasone products . Stability-indicating analytical methods that can specifically detect and quantify Dexamethasone-17-ketone are essential tools for these studies, enabling researchers to monitor changes in impurity levels over time under different environmental conditions.

Clinical Relevance

The clinical relevance of Dexamethasone-17-ketone extends beyond its role as an impurity to include potential implications for the safety and efficacy of dexamethasone therapy . While primarily considered a degradation product, the presence of this compound in pharmaceutical formulations raises questions about its pharmacological properties and potential biological effects .

Dexamethasone has gained particular attention in recent years for its role in COVID-19 treatment, where it was identified as the first compound to significantly improve survival in randomized controlled trials (RCTs) involving COVID-19 patients . Given this critical therapeutic application, understanding the potential impact of impurities such as Dexamethasone-17-ketone on treatment outcomes becomes even more important .

Research in this area continues to evolve, with ongoing studies investigating the structure-activity relationships of dexamethasone and its related compounds, including the 17-ketone derivative . These studies aim to comprehensively characterize the pharmacological properties of Dexamethasone-17-ketone and determine whether it retains any of the anti-inflammatory or immunomodulatory activities associated with the parent compound .

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